FMoc-D-serine Methyl ester
Overview
Description
FMoc-D-serine Methyl ester: is a derivative of the amino acid serine, where the amino group is protected by the fluorenylmethyloxycarbonyl (FMoc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-serine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Esterification of the Carboxyl Group: The carboxyl group of the protected D-serine is esterified by reacting it with methanol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of FMoc-D-serine Methyl ester typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, esterification of the carboxyl group, and purification of the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The FMoc group can be removed using piperidine in N,N-dimethylformamide, resulting in the free amino group.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in aqueous solution.
Deprotection: Piperidine in N,N-dimethylformamide.
Major Products Formed:
Hydrolysis: D-serine.
Deprotection: D-serine methyl ester.
Scientific Research Applications
Chemistry: FMoc-D-serine Methyl ester is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, this compound is used to study the structure and function of proteins. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reagent in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of FMoc-D-serine Methyl ester involves the protection of the amino group by the FMoc group, which prevents unwanted side reactions during peptide synthesis. The FMoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides . The esterification of the carboxyl group with methanol enhances the stability of the compound and facilitates its incorporation into peptide chains .
Comparison with Similar Compounds
FMoc-L-serine Methyl ester: Similar to FMoc-D-serine Methyl ester but with the L-isomer of serine.
FMoc-D-serine tert-butyl ester: Similar compound where the carboxyl group is esterified with tert-butanol instead of methanol.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the use of methanol for esterification. This combination provides distinct properties in terms of stability and reactivity, making it particularly useful in certain peptide synthesis applications .
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVLIVWQMWACQ-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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